Readthrough Potency: 2-3 Orders of Magnitude Superior to Aminoglycoside Comparators
Clitocine demonstrates readthrough potency that is two to three orders of magnitude greater than the aminoglycoside antibiotics gentamicin and G418 in cell-based assays measuring premature stop codon suppression [1].
| Evidence Dimension | Potency in inducing premature stop codon readthrough |
|---|---|
| Target Compound Data | Potent readthrough induction at sub-micromolar concentrations |
| Comparator Or Baseline | Gentamicin and G418 (aminoglycoside readthrough agents) |
| Quantified Difference | 2-3 orders of magnitude greater potency (100-1000 fold) |
| Conditions | Cell-based readthrough reporter assays with defined premature stop codons |
Why This Matters
This quantitative potency advantage enables experimental readthrough induction at substantially lower compound concentrations, minimizing potential off-target toxicity and enabling more physiologically relevant dosing in cellular and in vivo models.
- [1] Friesen WJ, Trotta CR, Tomizawa Y, Zhuo J, Johnson B, Sierra J, Roy B, Weetall M, Hedrick J, Sheedy J, Takasugi J, Moon YC, Babu S, Baiazitov R, Leszyk JD, Davis TW, Colacino JM, Peltz SW, Welch EM. The nucleoside analog clitocine is a potent and efficacious readthrough agent. RNA. 2017 Apr;23(4):567-577. doi: 10.1261/rna.060236.116. PMID: 28096517; PMCID: PMC5340919. View Source
